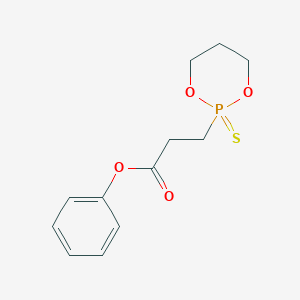
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide involves several steps. One common synthetic route includes the reaction of appropriate phosphorane precursors with phenyl esters under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used, but they often include derivatives with modified functional groups or ring structures.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. Industrial applications could include its use in the development of new materials or as an intermediate in the production of other chemicals .
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, influencing its behavior in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane-2-propanoic acid, phenyl ester, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which can make it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
651727-33-2 |
|---|---|
Fórmula molecular |
C12H15O4PS |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
phenyl 3-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)propanoate |
InChI |
InChI=1S/C12H15O4PS/c13-12(16-11-5-2-1-3-6-11)7-10-17(18)14-8-4-9-15-17/h1-3,5-6H,4,7-10H2 |
Clave InChI |
OWSXVSKBDCKHIH-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=S)(OC1)CCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


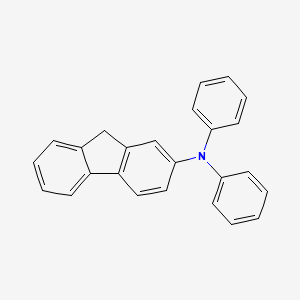


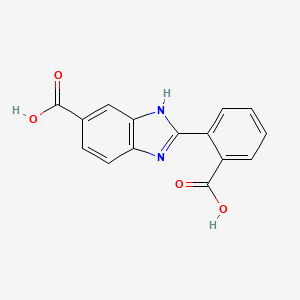
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

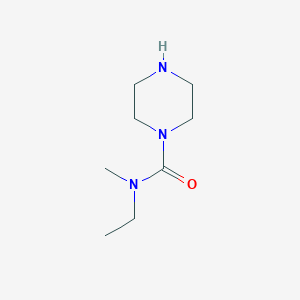


![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
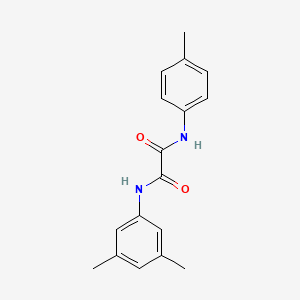
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
